An In-depth Technical Guide to 3-Bromo-1H-indazole-6-carbonitrile: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3-Bromo-1H-indazole-6-carbonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-1H-indazole-6-carbonitrile
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Within this important class of compounds, 3-Bromo-1H-indazole-6-carbonitrile emerges as a highly versatile and strategically valuable building block for the synthesis of novel drug candidates. Its unique trifunctional nature, featuring a reactive bromine atom at the 3-position, a synthetically malleable nitrile group at the 6-position, and a modifiable NH group on the indazole ring, provides medicinal chemists with multiple handles for molecular elaboration and the exploration of diverse chemical space. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 3-Bromo-1H-indazole-6-carbonitrile, providing researchers with the foundational knowledge to effectively utilize this key intermediate in their drug discovery programs.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 3-Bromo-1H-indazole-6-carbonitrile is not extensively reported in publicly available literature, its key physicochemical properties can be derived from supplier information and predictive models based on its structure.
Table 1: Physicochemical Properties of 3-Bromo-1H-indazole-6-carbonitrile
| Property | Value | Source |
| CAS Number | 1082041-50-6 | |
| Molecular Formula | C₈H₄BrN₃ | |
| Molecular Weight | 222.04 g/mol | |
| Appearance | Predicted to be a solid | Inferred from related compounds[1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and cyano substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the bromine and nitrile groups will exhibit characteristic chemical shifts.
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the indazole ring, the C≡N stretching of the nitrile group, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Bromo-1H-indazole-6-carbonitrile involves the direct bromination of a 1H-indazole-6-carbonitrile precursor. This approach is analogous to established methods for the C3-halogenation of indazoles.[2]
Caption: Proposed synthesis of 3-Bromo-1H-indazole-6-carbonitrile.
The rationale for this synthetic choice lies in the known propensity for electrophilic substitution at the C3 position of the indazole ring. The reaction can be carried out using molecular bromine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or with N-bromosuccinimide (NBS) as a milder brominating agent.
Key Reactivity
The chemical reactivity of 3-Bromo-1H-indazole-6-carbonitrile is dominated by the presence of the bromine atom at the C3 position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a cornerstone for library synthesis in drug discovery.
1. Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl boronic acids or esters. Microwave-assisted protocols have been shown to be particularly effective for the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles.[3][4][5]
2. Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.[6][7][8]
3. Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the C3 position.[9][10][11][12]
4. Heck Coupling: The Heck reaction can be employed to introduce vinyl groups at the C3 position.[13][14]
The nitrile group at the C6 position is also a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functionalities, further expanding the synthetic utility of this building block.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis and a common subsequent cross-coupling reaction of 3-Bromo-1H-indazole-6-carbonitrile. These protocols are based on established procedures for similar compounds and should be optimized for specific substrates and scales.
Synthesis of 3-Bromo-1H-indazole-6-carbonitrile (Proposed)
Objective: To synthesize 3-Bromo-1H-indazole-6-carbonitrile via electrophilic bromination of 1H-indazole-6-carbonitrile.
Materials:
-
1H-Indazole-6-carbonitrile
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1H-indazole-6-carbonitrile (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS is often preferred over liquid bromine for easier handling and improved selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 3-Bromo-1H-indazole-6-carbonitrile.
Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole-6-carbonitrile
Objective: To perform a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C3 position of 3-Bromo-1H-indazole-6-carbonitrile.
Sources
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- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. jk-sci.com [jk-sci.com]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
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